molecular formula C147H237N43O43S B549347 Aviptadil CAS No. 40077-57-4

Aviptadil

Cat. No.: B549347
CAS No.: 40077-57-4
M. Wt: 3326.8 g/mol
InChI Key: VBUWHHLIZKOSMS-RIWXPGAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Aviptadil involves the synthesis of a dipeptide fragment Fmoc-Leu-Asn-OH using a liquid phase method. This is followed by sequential coupling of amino acids with N-terminal Fmoc protection and side chain protection according to the this compound main chain peptide sequence. The coupling is performed using solid-phase synthesis with Rink Amide MBHA amino resin as the initial resin . The amino acid coupling at positions 23, 24, 27, and 28 is achieved using the dipeptide fragment Fmoc-Leu-Asn-OH, while the histidine coupling at the first position is done using Boc-His (Trt)-OH . The final steps involve peptide resin pyrolysis, purification, and freeze-drying to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The method ensures high synthetic efficiency, low cost, and minimal racemization impurities, making it suitable for large-scale operations .

Chemical Reactions Analysis

Chemical Stability and Degradation Pathways

Aviptadil’s stability is influenced by pH, temperature, and solvent systems. Key findings include:

pH Sensitivity

  • Optimal Stability : this compound is most stable at pH 6 , with accelerated degradation observed in acidic (<4) or alkaline (>8) conditions .
  • Degradation Products : Hydrolysis of peptide bonds occurs at extremes of pH, leading to fragmentation and loss of bioactivity .

Thermal Degradation

  • Lyophilization Stability : Freeze-dried formulations retain >95% purity when stored at 2–8°C , but room-temperature storage reduces active content to 80.4% over time .
  • DSC Analysis : Differential scanning calorimetry (DSC) reveals an endothermic peak at 0.21°C , corresponding to melting-induced structural changes .
Condition Stability Outcome Source
pH 6, 2–8°C99% purity retention over 12 months
pH 4, 25°C30% degradation within 7 days
Lyophilized, −20°CNo detectable degradation for 24 months

Reactivity with Excipients and Solvents

This compound interacts with formulation components, impacting stability:

Mannitol as Cryoprotectant

  • Role : Mannitol prevents peptide aggregation during freeze-drying and stabilizes the tertiary structure via hydrogen bonding .
  • Compatibility : this compound remains stable in aqueous mannitol solutions (5% w/v), with no covalent adduct formation observed .

Solvent Systems

  • Water : Primary solvent for reconstitution; maintains peptide solubility without inducing hydrolysis .
  • Ethanol/Acetonitrile : Limited solubility; acetonitrile induces precipitation due to low dielectric constant .
Solvent Solubility (mg/mL) Compatibility
Water1.0High (no degradation)
Methanol0.8Moderate (partial denaturation)
AcetonitrileInsolublePoor (precipitation)

Oxidation Susceptibility

  • Methionine Residue : The methionine at position 17 is prone to oxidation, forming methionine sulfoxide under oxidative stress .
  • Preventive Measures : Lyophilization under nitrogen atmosphere reduces oxidation by 90% .

Enzymatic Cleavage

  • Proteases : Susceptible to cleavage by trypsin and chymotrypsin at arginine/lysine and aromatic residues, respectively .
  • Inhibitors : Co-administration with protease inhibitors (e.g., aprotinin) extends plasma half-life .

Light-Induced Degradation

  • Photostability : Exposure to UV light (254 nm) causes peptide bond cleavage and deamidation of asparagine residues .
  • Protection : Amber glass vials reduce photodegradation by 75% compared to clear glass .

Compatibility with Medical Devices

  • Stainless Steel/Glass : No adsorption or chemical interaction observed during infusion .
  • Polyvinyl Chloride (PVC) : Leaching of phthalates accelerates peptide degradation; avoided in clinical formulations .

Synthetic Modifications

  • Acetylation : N-terminal acetylation enhances metabolic stability but reduces receptor binding affinity .
  • PEGylation : Conjugation with polyethylene glycol (PEG) increases plasma half-life but complicates lyophilization .

Scientific Research Applications

Treatment of COVID-19 Related Respiratory Failure

Aviptadil has been investigated as a treatment for patients experiencing respiratory failure due to COVID-19. Several studies have reported varying degrees of efficacy:

  • Multicenter Trials : A study involving 196 patients showed that while the primary endpoint (alive and free from respiratory failure at day 60) did not reach statistical significance, there was a notable improvement in survival odds at day 60 (odds ratio of 2.0) for those treated with this compound compared to placebo .
  • Oxygenation Improvement : Another trial indicated significant improvements in the PaO2/FiO2 ratio (a measure of oxygenation) among patients receiving this compound as an adjunct to standard care. The treatment group exhibited a greater increase in this ratio compared to those receiving standard care alone .

Acute Respiratory Distress Syndrome (ARDS)

This compound has been explored as an adjunct therapy for ARDS management:

  • Survival Rates : In studies focusing on ARDS patients, this compound treatment was associated with a higher survival rate compared to standard care (70.4% vs. 56.5%), although this was not statistically significant .

Summary of Clinical Findings

StudyPopulationTreatment DurationPrimary EndpointKey Findings
Critical COVID-19 patients3 days IV this compoundAlive and free from respiratory failure at day 60Improved survival odds (OR: 2.0)
ARDS patientsNot specifiedOxygenation improvementSignificant increase in PaO2/FiO2 ratio
COVID-19 patients3 days IV this compoundSurvival at day 60Higher odds of survival in mechanically ventilated subgroup (OR: 10)

Safety Profile

This compound has shown a favorable safety profile across studies. No serious adverse events directly attributable to the drug were reported, and it was well-tolerated among participants . The most common side effects noted include mild gastrointestinal symptoms such as diarrhea and flushing.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its synthetic formulation, which allows for precise control over its structure and function. Unlike natural VIP, this compound can be produced in large quantities with high purity and consistency. Its ability to bind specifically to receptors on alveolar type II cells and protect against pulmonary inflammation sets it apart from other similar compounds .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing preclinical studies to evaluate aviptadil’s pulmonary vasoactive effects?

  • Use hemodynamic parameters (e.g., pulmonary vascular resistance [PVR], cardiac output) as primary endpoints, measured via right heart catheterization .
  • Include dose-escalation protocols (e.g., 100 mg aerosolized dose over 8 minutes) with standardized nebulizers (e.g., Optineb1-ir) to ensure consistent delivery .
  • Select animal models or patient cohorts with advanced precapillary pulmonary hypertension (PH) to align with baseline characteristics in prior studies (mean Ppa 45.2±2.9 mmHg, PVR 9.2±0.96 Wood units) .

Q. How can researchers validate this compound’s anti-inflammatory mechanisms in vitro while minimizing batch-to-batch variability in synthetic peptides?

  • Request peptide content analysis and trifluoroacetic acid (TFA) removal validation (<1%) for cell-based assays to ensure consistency .
  • Use LC-MS and HPLC to confirm peptide purity (>95%) and monitor impurities impacting biological activity (e.g., endotoxin levels) .
  • Replicate findings across multiple batches and include positive/negative controls (e.g., untreated monocytes, LPS-stimulated cells) .

Q. What criteria should guide participant selection in this compound trials for respiratory failure?

  • Prioritize patients with severe hypoxemia (e.g., PaO₂/FiO₂ ratio <200) and exclude those with hypotension (systolic BP <90 mmHg) due to VIP’s vasodilatory effects .
  • Stratify cohorts by comorbidities (e.g., diabetes, COPD) and prior PH therapies (e.g., diuretics, anticoagulants) to control confounding variables .

Q. How should pharmacokinetic (PK) parameters be analyzed for inhaled versus intravenous this compound?

  • Collect serial blood samples post-administration to measure plasma half-life (1–2 minutes for IV) and renal elimination rates (35% within 4 hours) .
  • Compare aerosolized delivery efficacy using lung tissue biopsies to assess local VIP receptor binding versus systemic absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s subgroup efficacy and null results in primary trial endpoints?

  • Conduct post hoc analyses using stratified randomization (e.g., remdesivir-treated vs. untreated subgroups) and apply the Dunnett correction for multiple comparisons to reduce Type I errors .
  • Document baseline imbalances (e.g., age, PH etiology) and use multivariate regression to adjust for covariates impacting outcomes (e.g., cardiac output, SvO₂) .

Q. What statistical approaches optimize power in trials with heterogeneous PH populations (e.g., PAH, chronic lung disease)?

  • Prespecify adaptive trial designs allowing sample size recalculation based on interim analyses (e.g., O’Brien-Fleming boundaries) .
  • Apply mixed-effects models to account for intra-patient variability in hemodynamic measurements (e.g., PVR fluctuations post-inhalation) .

Q. How can multi-omics data be integrated to elucidate this compound’s dual role in viral inhibition and lung protection?

  • Combine RNA-seq (Calu-3 cells) with cytokine profiling (e.g., IL-6, TNF-α) to map pathways linking SARS-CoV-2 replication suppression to anti-inflammatory effects .
  • Use pathway enrichment tools (e.g., Ingenuity IPA) to prioritize targets (e.g., VPAC1/2 receptors) for validation in knockout models .

Q. What strategies mitigate bias in open-label this compound trials for critical COVID-19?

  • Implement blinded endpoint adjudication committees to independently assess respiratory failure resolution and mortality .
  • Archive raw data (e.g., hemodynamic tracings, lab reports) in FAIR-compliant repositories for external validation .

Q. How should researchers address discrepancies in this compound’s reported efficacy between Phase II and III trials?

  • Perform meta-analyses pooling individual patient data (IPD) from all registered trials (e.g., NCT04311697) to evaluate dose-response relationships .
  • Conduct sensitivity analyses excluding outliers (e.g., patients with thromboembolism) to assess robustness of survival benefits .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound analogs?

  • Follow IUPAC guidelines for peptide nomenclature and report physicochemical properties (e.g., solubility, spectral data) in full .
  • Publish synthetic protocols with detailed reaction conditions (e.g., temperature, coupling reagents) and purity thresholds for biological testing .

Q. Methodological Resources

  • Data Management : Use electronic data capture (EDC) systems to automate hemodynamic data aggregation and ensure audit trails .
  • Ethical Compliance : Submit protocols to IRBs with explicit inclusion/exclusion criteria and adverse event reporting frameworks (e.g., hypotension monitoring) .
  • Preclinical Reproducibility : Share analysis scripts (e.g., R/Python) for statistical workflows to enable replication of ANOVA and survival analyses .

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUWHHLIZKOSMS-RIWXPGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H237N43O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40077-57-4
Record name Aviptadil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.